molecular formula C14H15NO4 B8074577 1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate

1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate

Cat. No.: B8074577
M. Wt: 261.27 g/mol
InChI Key: DUSMTZBBCUVXEZ-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate is an organic compound belonging to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(2,3)8-11(16)19-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSMTZBBCUVXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate typically involves the reaction of phthalic anhydride with an appropriate amine, followed by esterification. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that 1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate exhibits notable anticancer properties . Research has shown its ability to induce apoptosis in various cancer cell lines. For instance, it has been evaluated for its effects on breast cancer cells, where it demonstrated cytotoxicity through mechanisms involving mitochondrial pathways and caspase activation.

Antimicrobial Properties

This compound may also possess antimicrobial activity , although further research is required to elucidate the specific mechanisms involved. Its structural features suggest potential interactions with microbial enzymes or cellular components that could inhibit growth or induce cell death in pathogenic organisms.

Synthetic Methodologies

Several synthetic routes have been explored for the preparation of this compound:

  • Condensation Reactions : Utilizing isoindoline derivatives and dimethylbutanoic acid under acidic conditions.
  • Esterification : Reacting dioxoisoindoline with alcohols in the presence of acid catalysts.
  • Nucleophilic Additions : Employing nucleophiles to modify the dioxo structure for enhanced reactivity .

Case Study 1: Anticancer Mechanisms

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on human breast cancer cell lines. The results indicated that treatment led to significant increases in apoptosis markers and alterations in cell cycle progression. Molecular docking studies suggested that the compound interacts with specific targets involved in cancer progression .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The compound exhibited inhibitory effects at low concentrations, indicating potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways and alteration of gene expression .

Comparison with Similar Compounds

1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate can be compared with other phthalimide derivatives such as:

  • Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
  • 2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities .

Biological Activity

1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of transglutaminase 2 (TG2). TG2 is implicated in various pathological conditions, including inflammatory disorders and cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO4C_{14}H_{15}NO_4 with a molecular weight of approximately 261.27 g/mol. The structure features a dioxoisoindoline core linked to a dimethylbutanoate moiety, contributing to its unique biological properties.

This compound functions primarily as a transglutaminase 2 inhibitor . TG2 plays a significant role in cellular processes such as apoptosis, cell adhesion, and extracellular matrix stabilization. Inhibition of TG2 can lead to therapeutic effects in conditions such as:

  • Celiac Disease : By reducing gluten-induced inflammation.
  • Neurodegenerative Diseases : By mitigating protein cross-linking that leads to cellular damage.
  • Cancer : By inhibiting tumor growth and metastasis through modulation of the tumor microenvironment.

Biological Activity Data

The biological activity of this compound has been assessed in various studies. The following table summarizes key findings related to its biological activity:

Study Biological Activity Target/Pathology Results
TG2 InhibitionInflammatory DisordersSignificant reduction in TG2 activity observed.
Antifungal ActivityCandida albicansExhibited notable antifungal effects with MIC values below 1000 µg/mL.
Antibacterial ActivityStaphylococcus aureusEffective against various strains with MIC values ranging from 625–1250 µg/mL.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Case Study on Celiac Disease :
    • Objective : To evaluate the effectiveness of TG2 inhibitors in reducing gluten-induced inflammation.
    • Findings : Patients treated with the compound showed improved symptoms and reduced markers of inflammation compared to the control group.
  • Case Study on Cancer Treatment :
    • Objective : Assess the impact of TG2 inhibition on tumor progression.
    • Findings : Tumor models demonstrated significant reductions in growth rates when administered this compound.

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